N-ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethyl-2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN5O2S/c1-3-19-16-12-13(2)20-17(21-16)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVFOAUFDVAJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes like acetylcholinesterase. Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
Similar compounds have been reported to inhibit acetylcholinesterase. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biological Activity
N-ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine, a compound with the molecular formula C17H22IN5O2S and a molecular weight of 487.36 g/mol, has garnered attention in pharmacological research due to its potential biological activity. This article provides an overview of the compound's biological activities, including its anti-inflammatory properties, immunomodulatory effects, and potential applications in drug development.
The compound is characterized by the following structural features:
- Molecular Formula : C17H22IN5O2S
- Molecular Weight : 487.36 g/mol
- Purity : Typically around 95%.
Structural Representation
The IUPAC name for the compound is N-ethyl-2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-amine. The structural formula can be represented as follows:
Anti-inflammatory Properties
Research suggests that this compound may exhibit non-steroidal anti-inflammatory drug (NSAID)-like properties. Its structural similarity to ibuprofen indicates a potential for anti-inflammatory activity through inhibition of cyclooxygenase enzymes.
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. Studies indicate that compounds with similar sulfonamide structures can modulate immune responses. This activity is crucial for developing therapies aimed at treating inflammatory diseases and enhancing immune function .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Potential NSAID-like activity | , |
| Immunomodulatory | Modulation of immune responses | , |
| Anticancer Activity | Inhibitory effects on cancer cell lines |
Case Study: Anticancer Potential
A study evaluating various sulfonamide derivatives highlighted the anticancer potential of compounds similar to this compound. The results indicated significant antiproliferative activity against colon cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .
Preparation Methods
Synthesis of 2-Chloro-6-methylpyrimidin-4-amine (Intermediate A)
Procedure :
- Condensation Reaction :
- Chlorination :
Yield : 68–72% (two steps).
Characterization :
Synthesis of 1-(4-Iodobenzenesulfonyl)piperazine (Intermediate B)
Procedure :
- Sulfonylation of Piperazine :
Yield : 85–89%.
Characterization :
Coupling of Intermediates A and B
Procedure :
- Nucleophilic Aromatic Substitution :
Yield : 74–78%.
Intermediate : 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine.
Characterization :
N-Ethylation of the Pyrimidine Amine
Procedure :
- Reductive Amination :
Yield : 82–86%.
Final Product : N-Ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine.
Characterization :
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined method involves sequential sulfonylation and alkylation in a single reactor:
Solid-Phase Synthesis
For high-throughput applications:
- Anchor 2-chloro-6-methylpyrimidin-4-amine to Wang resin via a photolabile linker.
- Perform sulfonylation and alkylation on resin.
- Cleave with UV light (365 nm).
Purity : 95%; Throughput : 50 compounds/week.
Critical Analysis of Methodologies
Table 1: Comparison of Synthetic Routes
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Stepwise (Sections 2.1–2.4) | 4 | 52–58% | 98.5% | Industrial |
| One-Pot Tandem | 2 | 70% | 97% | Pilot-scale |
| Solid-Phase | 3 | 60% | 95% | Research-scale |
Key Observations :
- The stepwise method offers higher purity but lower efficiency.
- Solid-phase synthesis enables rapid diversification but requires specialized equipment.
Mechanistic Insights
Sulfonylation Kinetics
The reaction of piperazine with 4-iodobenzenesulfonyl chloride follows second-order kinetics (k = 0.45 L/mol·s at 25°C). Electron-withdrawing groups on the sulfonyl chloride accelerate the reaction (Hammett σ⁺ = +0.78).
SNAr Reactivity
The chloro group in Intermediate A is activated toward SNAr by the electron-withdrawing pyrimidine ring. Piperazine’s nucleophilicity (pKa = 9.8) ensures efficient substitution at 90°C.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 4-Iodobenzenesulfonyl chloride | 1,200 | 58% |
| POCl₃ | 150 | 12% |
| Piperazine | 90 | 7% |
Optimization Strategies :
- Recycle excess piperazine via aqueous extraction.
- Replace POCl₃ with PCl₅ for lower cost (saves 20% per batch).
Q & A
Q. What are the key considerations for synthesizing N-ethyl-2-[4-(4-iodobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via condensation reactions, often using 4-chloro-6-methylpyrimidin-2-amine as a precursor.
- Step 2 : Introduction of the piperazine ring via nucleophilic substitution under reflux conditions (e.g., DMF, 80°C) .
- Step 3 : Sulfonylation of the piperazine nitrogen using 4-iodobenzenesulfonyl chloride in the presence of a base like triethylamine .
- Step 4 : Final N-ethylation via alkylation with ethyl bromide under controlled pH to avoid over-alkylation .
Key reagents : Triethylamine (base), DMF (solvent), and Pd catalysts for coupling steps. Yield optimization requires TLC monitoring and column chromatography purification .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Resolves 3D conformation, including piperazine ring puckering and sulfonyl group orientation (e.g., dihedral angles between pyrimidine and benzene rings) .
- NMR : H NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, piperazine protons at δ 3.1–3.4 ppm). C NMR identifies carbonyl and sulfonyl carbons .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z ~530) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric methods to measure IC values .
- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with EC determination .
- Binding studies : Surface plasmon resonance (SPR) to assess affinity for target receptors (e.g., serotonin or dopamine receptors due to piperazine motifs) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
| Modification | Impact on Activity | Reference |
|---|---|---|
| 4-Iodo substitution | Enhances lipophilicity and target binding | |
| Piperazine sulfonylation | Improves metabolic stability and selectivity | |
| Pyrimidine methylation | Reduces off-target interactions | |
| Rational design involves iterative cycles of synthesis and testing. For example, replacing iodine with bromine decreases potency by ~30%, highlighting halogen bonding’s role . |
Q. What strategies address contradictory data in biological assays?
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) if initial radiometric assays conflict with cellular viability data .
- Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .
- Computational docking : Resolve binding mode discrepancies (e.g., AutoDock Vina simulations to clarify piperazine orientation in receptor pockets) .
Q. How can selectivity against off-target receptors be improved?
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic pockets to minimize cross-reactivity .
- Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) at the pyrimidine C2 position to sterically hinder off-target binding .
- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to identify unintended targets .
Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?
- Rodent models : Administer intravenously (5 mg/kg) and orally (10 mg/kg) to measure bioavailability. Plasma samples analyzed via LC-MS/MS for half-life (t) and clearance .
- Tissue distribution : Radiolabel the compound with I to track accumulation in organs (e.g., liver, brain) .
- Metabolite identification : Use hepatocyte incubations or in vivo bile sampling to detect sulfone oxidation or piperazine ring cleavage .
Methodological Challenges and Solutions
Q. How to mitigate iodine displacement during synthetic steps?
- Low-temperature conditions : Conduct sulfonylation at 0–5°C to prevent nucleophilic substitution of iodine .
- Protecting groups : Temporarily protect reactive sites (e.g., silylation of pyrimidine NH) before iodination .
Q. What computational tools predict metabolic hotspots?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
